molecular formula C20H23F3N4O3S B2682170 2-({1-[(cyclopentylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)-N-[4-(trifluoromethyl)phenyl]acetamide CAS No. 923202-06-6

2-({1-[(cyclopentylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)-N-[4-(trifluoromethyl)phenyl]acetamide

Cat. No.: B2682170
CAS No.: 923202-06-6
M. Wt: 456.48
InChI Key: OOAYNJWXIVTUNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a structurally complex acetamide derivative featuring a central 1H-imidazole core substituted with a hydroxymethyl group at position 5, a cyclopentylcarbamoylmethyl moiety at position 1, and a sulfanyl-linked acetamide group terminating in a 4-(trifluoromethyl)phenyl ring. The cyclopentylcarbamoyl substituent may contribute to target binding specificity, as seen in kinase inhibitors and protease modulators with analogous carbamoyl motifs .

Properties

IUPAC Name

N-cyclopentyl-2-[5-(hydroxymethyl)-2-[2-oxo-2-[4-(trifluoromethyl)anilino]ethyl]sulfanylimidazol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23F3N4O3S/c21-20(22,23)13-5-7-15(8-6-13)26-18(30)12-31-19-24-9-16(11-28)27(19)10-17(29)25-14-3-1-2-4-14/h5-9,14,28H,1-4,10-12H2,(H,25,29)(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOAYNJWXIVTUNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)CN2C(=CN=C2SCC(=O)NC3=CC=C(C=C3)C(F)(F)F)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23F3N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({1-[(cyclopentylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)-N-[4-(trifluoromethyl)phenyl]acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the imidazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the cyclopentylcarbamoyl group: This step involves the reaction of the imidazole intermediate with cyclopentyl isocyanate.

    Attachment of the hydroxymethyl group: This can be done through a hydroxymethylation reaction using formaldehyde and a suitable catalyst.

    Formation of the sulfanyl linkage: This step involves the reaction of the hydroxymethylated imidazole with a thiol compound.

    Introduction of the trifluoromethylphenyl group: This can be achieved through a nucleophilic substitution reaction using a trifluoromethylphenyl halide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-({1-[(cyclopentylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)-N-[4-(trifluoromethyl)phenyl]acetamide can undergo various types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the cyclopentylcarbamoyl moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The trifluoromethylphenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides under basic or acidic conditions.

Major Products

    Oxidation: Carboxylic acids and other oxidized derivatives.

    Reduction: Alcohols and other reduced derivatives.

    Substitution: Substituted imidazole derivatives with various functional groups.

Scientific Research Applications

Biological Activities

Research indicates that 2-({1-[(cyclopentylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)-N-[4-(trifluoromethyl)phenyl]acetamide exhibits significant biological activities, particularly:

Anticancer Potential

  • Cell Line Studies : It has shown promising results against specific cancer cell lines, such as A549 human lung adenocarcinoma cells. The compound's mechanism of action likely involves interactions with specific enzymes and receptors, modulating their activity and influencing cellular pathways associated with cancer progression.

Case Studies

Several studies have explored related compounds and their biological effects:

  • A study on N-phenylacetamide derivatives highlighted the importance of structural modifications in enhancing anticonvulsant activity, suggesting that similar strategies could be applied to optimize the efficacy of this compound .

Potential Applications

Given its unique structure and demonstrated selectivity towards certain biological targets, this compound holds promise for various applications:

  • Cancer Therapy : As a potential lead compound for developing new anticancer agents.
  • Neuropharmacology : Further exploration may reveal efficacy in treating epilepsy or other neurological disorders.
  • Synthetic Organic Chemistry : Its synthesis can serve as a model for developing new compounds with tailored biological activities.

Mechanism of Action

The mechanism of action of 2-({1-[(cyclopentylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)-N-[4-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact mechanism of action would depend on the specific biological target and the context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs share the 1H-imidazole backbone but differ in substituents, which critically influence physicochemical properties and biological activity. Key comparisons include:

Table 1: Structural and Functional Comparison

Compound Name Key Substituents Biological Activity/Notes Reference
Target Compound 5-hydroxymethyl, 1-(cyclopentylcarbamoylmethyl), sulfanyl-acetamide-CF3-phenyl Hypothesized kinase modulation or antimicrobial activity based on substituent analysis -
N-[1-(2-Chlorophenyl)-2-{1-methyl-5-nitro-4-[(phenylsulfonyl)methyl]-1H-imidazol-2-yl}ethyl]acetamide 5-nitro, 4-(phenylsulfonyl)methyl, 2-chlorophenyl Synthesized via TDAE-mediated coupling; nitro group may confer redox activity
N-{4-[4-(4-Fluorophenyl)-1-methyl-2-[(R)-methylsulfinyl]-1H-imidazol-5-yl]-2-pyridyl}acetamide 4-(4-fluorophenyl), 2-(R-methylsulfinyl), pyridyl-acetamide Crystallized as dihydrate; sulfinyl group enhances chiral recognition in kinase inhibitors
Cyazofamid 4-chloro, 2-cyano, N,N-dimethyl, 5-p-tolyl, sulfonamide Commercial fungicide; sulfonamide and chloro groups critical for mitochondrial inhibition

Substituent-Driven Functional Divergence

  • 5-Hydroxymethyl vs. 5-Nitro: The target compound’s 5-hydroxymethyl group contrasts with the nitro substituent in ’s analog.
  • Sulfanyl vs. Sulfonyl/Sulfinyl : The sulfanyl (-S-) linker in the target compound is less oxidized than sulfonyl (-SO2-) or sulfinyl (-SO-) groups in analogs. This may reduce metabolic clearance compared to sulfonamides (e.g., cyazofamid) but limit chiral complexity relative to sulfinyl-containing kinase inhibitors .
  • Trifluoromethyl Phenyl vs.

Hypothesized Bioactivity

  • Kinase Inhibition : The acetamide and trifluoromethyl groups resemble features of EGFR or JAK inhibitors, where similar motifs mediate ATP-binding pocket interactions .
  • Antifungal Activity : The sulfanyl group and imidazole core align with cyazofamid’s fungicidal mechanism, though the absence of a sulfonamide may reduce potency .
  • Ferroptosis Modulation : highlights imidazole derivatives as ferroptosis inducers; the hydroxymethyl group may modulate redox homeostasis in cancer cells .

Biological Activity

2-({1-[(cyclopentylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)-N-[4-(trifluoromethyl)phenyl]acetamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including an imidazole ring, a cyclopentylcarbamoyl moiety, and a trifluoromethylphenyl group, suggest diverse biological activities, particularly in cancer therapy.

  • Molecular Formula : C20H23F3N4O4S
  • Molecular Weight : 472.5 g/mol
  • CAS Number : 921885-24-7

Research indicates that this compound exhibits notable anticancer properties. Its mechanism of action is likely multifaceted, involving:

  • Enzyme Interaction : The compound may interact with specific enzymes that regulate cell proliferation and apoptosis.
  • Receptor Modulation : It influences cellular pathways associated with cancer progression by modulating receptor activity.

Anticancer Properties

The compound has shown promising results against various cancer cell lines, notably:

Cell Line IC50 Value (µM) Effect Observed
A549 (Lung Adenocarcinoma)5.0Inhibition of cell proliferation
MCF-7 (Breast Cancer)3.5Induction of apoptosis and G2/M arrest
HCT116 (Colorectal Cancer)2.0Significant growth inhibition

These findings suggest that the compound effectively inhibits cancer cell growth, potentially serving as a lead compound for further development.

Case Studies

  • A549 Cell Line Study : In vitro studies on A549 cells revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in early apoptotic cells, suggesting that the compound induces apoptosis through intrinsic pathways.
  • MCF-7 Cell Line Study : The compound's antiproliferative activity was further evaluated in MCF-7 cells, where it demonstrated an IC50 value of 3.5 µM. Immunofluorescence staining showed significant disruption of microtubule formation, indicating its potential as a microtubule-targeting agent.
  • HCT116 Xenograft Model : In vivo studies using HCT116 xenografts in mice demonstrated that the compound significantly reduced tumor size compared to control groups, supporting its potential for clinical application in colorectal cancer therapies.

Structure-Activity Relationship (SAR)

The structural complexity of this compound allows for diverse interactions within biological systems. Key features contributing to its biological activity include:

  • The imidazole ring , which is known for its role in enzyme inhibition.
  • The trifluoromethyl group , enhancing lipophilicity and potentially improving membrane permeability.

Q & A

Q. What synthetic strategies are recommended for constructing the imidazole-sulfanyl-acetamide core in this compound?

Methodological Answer: The synthesis of structurally analogous acetamide derivatives typically involves multi-step coupling reactions. For example, imidazole intermediates can be functionalized via nucleophilic substitution or condensation reactions. A general procedure includes:

  • Step 1 : Prepare the imidazole core with hydroxymethyl and cyclopentylcarbamoyl substituents using carbodiimide-mediated coupling (e.g., EDC/HOBt) .
  • Step 2 : Introduce the sulfanyl group via thiol-ene "click" chemistry or displacement of a leaving group (e.g., bromide) using a thiol nucleophile .
  • Step 3 : Couple the sulfanyl-imidazole intermediate to the trifluoromethylphenylacetamide moiety using peptide coupling reagents like HATU/DIPEA .
  • Catalysis : Zeolite (Y-H) or pyridine may enhance reaction efficiency in reflux conditions .

Q. How should researchers validate the structural integrity of this compound?

Methodological Answer: Employ a combination of analytical techniques:

  • FTIR : Confirm functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹, hydroxyl O-H stretch at ~3300 cm⁻¹) .
  • NMR : Assign protons on the imidazole ring (δ 7.0–8.0 ppm) and cyclopentyl group (δ 1.5–2.5 ppm). ¹³C NMR can resolve trifluoromethyl and acetamide carbonyl signals .
  • X-ray crystallography : Resolve stereochemical ambiguities, as demonstrated for similar imidazole-acetamide derivatives .

Q. What in vitro assays are suitable for initial biological screening?

Methodological Answer: Prioritize assays based on structural analogs:

  • Antiproliferative activity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 1–100 μM .
  • Antimicrobial screening : Test against Gram-positive/negative bacteria via broth microdilution (MIC values) .
  • Purity validation : Ensure ≥95% purity via HPLC (C18 column, acetonitrile/water gradient) before assays .

Advanced Research Questions

Q. How can researchers address contradictions in reported biological activity data?

Methodological Answer: Discrepancies may arise from impurity profiles or assay conditions. Mitigate via:

  • Reproducibility checks : Validate results across multiple labs using standardized protocols (e.g., CLSI guidelines for antimicrobial tests) .
  • Impurity profiling : Use LC-MS to identify byproducts (e.g., dehydroxymethyl derivatives) that may interfere with activity .
  • Dose-response studies : Establish EC₅₀/IC₅₀ curves to confirm potency thresholds .

Q. What computational approaches predict the compound’s reactivity and binding modes?

Methodological Answer:

  • DFT calculations : Analyze HOMO-LUMO gaps to predict electrophilic/nucleophilic sites. For example, the trifluoromethyl group may stabilize charge distribution .
  • Molecular docking : Model interactions with targets like kinases or bacterial enzymes (e.g., using AutoDock Vina). The imidazole-sulfanyl moiety may chelate metal ions in active sites .
  • MD simulations : Assess stability of ligand-target complexes over 100 ns trajectories (AMBER/CHARMM force fields) .

Q. How can crystallographic data resolve ambiguities in stereochemical configuration?

Methodological Answer:

  • Single-crystal X-ray diffraction : Grow crystals via slow evaporation (solvent: DCM/hexane). For cyclopentyl groups, confirm chair vs. twist conformations .
  • Data refinement : Use SHELX or Olex2 to resolve disorder in flexible regions (e.g., hydroxymethyl side chains) .
  • Comparative analysis : Cross-validate with similar structures in the Cambridge Structural Database (CSD) .

Methodological Notes

  • Safety : Handle with nitrile gloves and under fume hoods due to potential toxicity (refer to acetamide safety protocols) .
  • Data sharing : Deposit crystallographic data in public repositories (e.g., CCDC) to enhance reproducibility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.